

4-Bromo-2-iodobenzonitrile: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-iodobenzonitrile**

Cat. No.: **B1529168**

[Get Quote](#)

Introduction: The Strategic Importance of 4-Bromo-2-iodobenzonitrile in Modern Chemistry

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. **4-Bromo-2-iodobenzonitrile**, a dihalogenated aromatic nitrile, has emerged as a highly versatile and valuable intermediate for researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring a bromine and an iodine atom at positions that offer differential reactivity, coupled with the synthetically malleable nitrile group, provides a powerful platform for the synthesis of a diverse array of novel compounds.

This technical guide offers an in-depth exploration of **4-Bromo-2-iodobenzonitrile**, from its fundamental properties to its application in cutting-edge research. We will delve into its physicochemical characteristics, synthetic utility, and provide field-proven insights into its application in key cross-coupling reactions that are the bedrock of modern pharmaceutical and materials science discovery.

Physicochemical Properties of 4-Bromo-2-iodobenzonitrile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. **4-Bromo-2-iodobenzonitrile** is a solid at room temperature with the following key identifiers and properties.

Property	Value	Source
CAS Number	944276-67-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₃ BrIN	[1]
Molecular Weight	307.91 g/mol	[1]
Appearance	Off-white to yellow solid	
Melting Point	128-129 °C	
Boiling Point	323.8 ± 32.0 °C (Predicted)	
Density	2.31 ± 0.1 g/cm ³ (Predicted)	
SMILES	N#CC1=CC=C(Br)C=C1	[1]
InChIKey	AAUCVXUNVYKWPB- UHFFFAOYSA-N	[1]

Synthetic Utility and Strategic Advantages

The synthetic power of **4-Bromo-2-iodobenzonitrile** lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium catalysts than the carbon-bromine bond. This disparity allows for selective, sequential cross-coupling reactions, a highly sought-after feature in multi-step syntheses. This strategic handle enables chemists to introduce different functionalities at the 2- and 4-positions of the benzonitrile ring in a controlled manner.

The nitrile group further enhances the synthetic value of this molecule. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, providing a gateway to a wide range of functional group transformations and the construction of heterocyclic systems.[\[6\]](#)

This trifecta of reactive sites makes **4-Bromo-2-iodobenzonitrile** a cornerstone intermediate in the synthesis of:

- Pharmaceuticals: Particularly in the development of kinase inhibitors for oncology and novel agents targeting the central nervous system (CNS).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The core structure is a

key pharmacophore in a variety of biologically active molecules.

- **Organic Electronics:** As a precursor for advanced materials used in Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays.[12] The ability to construct complex conjugated systems through cross-coupling reactions is essential for the development of new photo- and electro-active materials.[13]

Key Applications in Cross-Coupling Reactions: Protocols and Mechanistic Insights

The true synthetic prowess of **4-Bromo-2-iodobenzonitrile** is unleashed in palladium-catalyzed cross-coupling reactions. Below, we provide detailed, field-proven protocols for two of the most important transformations: the Suzuki-Miyaura coupling and the Sonogashira coupling. While specific experimental data for **4-Bromo-2-iodobenzonitrile** is not readily available in the public domain, the following protocols for closely related substrates serve as robust starting points, with the expectation of similar reactivity.

Suzuki-Miyaura Coupling: A Step-by-Step Protocol

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following is a representative protocol for the coupling of an aryl halide with a boronic acid, which can be adapted for **4-Bromo-2-iodobenzonitrile**.[14][15][16]

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

- **4-Bromo-2-iodobenzonitrile** (1.0 mmol, 1.0 eq.)
- Arylboronic acid (1.2 mmol, 1.2 eq.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 mmol, 3 mol%)
- Base (e.g., K_2CO_3 , 2.0 mmol, 2.0 eq.)
- Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

- Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

- Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine **4-Bromo-2-iodobenzonitrile**, the arylboronic acid, and the base.
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
- Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.
- Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The selective reaction at the iodine position is expected under these conditions.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

- Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.
- Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
- Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.

Sonogashira Coupling: A Detailed Workflow

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[17][18][19][20] The higher reactivity of the C-I bond in **4-Bromo-2-iodobenzonitrile** allows for selective coupling with a terminal alkyne at the 2-position.

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

A typical workflow for a Sonogashira coupling reaction.

Materials:

- **4-Bromo-2-iodobenzonitrile** (1.0 mmol, 1.0 eq.)
- Terminal alkyne (1.2 mmol, 1.2 eq.)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
- Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
- Base/Solvent (e.g., Triethylamine (Et₃N) or a mixture of THF and an amine base)
- Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

- Reaction Setup: To a dry Schlenk flask, add **4-Bromo-2-iodobenzonitrile**, the palladium catalyst, and copper(I) iodide.

- Inert Atmosphere: Seal the flask and create an inert atmosphere as described for the Suzuki coupling.
- Solvent and Reagent Addition: Add the amine base/solvent, followed by the dropwise addition of the terminal alkyne.
- Reaction: Stir the reaction at room temperature. Gentle heating may be required for less reactive substrates.
- Monitoring and Work-up: Follow the same monitoring and work-up procedures as for the Suzuki-Miyaura coupling.
- Purification: Purify the resulting aryl alkyne by column chromatography.

Trustworthiness of the Protocol:

These protocols are based on well-established and widely published methodologies for Suzuki-Miyaura and Sonogashira reactions. The principles of catalyst selection, the necessity of an inert atmosphere, and the role of the base are all grounded in fundamental organometallic chemistry. The differential reactivity of the C-I versus C-Br bond is a predictable and reliable phenomenon that allows for the selective nature of these reactions with dihalogenated substrates.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Bromo-2-iodobenzonitrile** is not readily available, based on data for similar compounds such as 4-bromobenzonitrile and 4-bromo-2-chlorobenzonitrile, the following precautions should be taken:[21][22][23][24]

- General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
- Toxicity: Assumed to be harmful if swallowed or in contact with skin.

- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Tool for Innovation

4-Bromo-2-iodobenzonitrile stands as a testament to the power of strategic molecular design. Its unique combination of reactive sites provides a versatile and powerful tool for the synthesis of complex and high-value molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity is key to unlocking its full potential. This guide has provided a comprehensive overview of this important building block, offering both the foundational knowledge and the practical insights necessary for its successful application in the laboratory. As the quest for novel therapeutics and advanced materials continues, the role of versatile intermediates like **4-Bromo-2-iodobenzonitrile** will only grow in significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-iodobenzonitrile | C7H3BrIN | CID 91882193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BROMO-2-IODOBENZONITRILE | 944276-67-9 [chemicalbook.com]
- 3. a2bchem.com [a2bchem.com]
- 4. 4-Bromo-2-iodobenzonitrile | 944276-67-9 | UMB27667 [biosynth.com]
- 5. 944276-67-9 Cas No. | 4-Bromo-2-iodobenzonitrile | Matrix Scientific [matrixscientific.com]
- 6. nbinfo.com [nbinfo.com]
- 7. nbinfo.com [nbinfo.com]
- 8. CNS Drug Development, Lessons Learned, Part 4: The Role of Brain Circuitry and Genes-Tasimelteon as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Drug Discovery in Central Nervous System Disorders: An Overview | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 10. [hilarispublisher.com](#) [hilarispublisher.com]
- 11. [Advances in CNS drug development - Research Outreach](#) [researchoutreach.org]
- 12. [nbinno.com](#) [nbinno.com]
- 13. [nbinno.com](#) [nbinno.com]
- 14. [scribd.com](#) [scribd.com]
- 15. [benchchem.com](#) [benchchem.com]
- 16. [rsc.org](#) [rsc.org]
- 17. [rsc.org](#) [rsc.org]
- 18. [Sonogashira coupling - Wikipedia](#) [en.wikipedia.org]
- 19. [Sonogashira Coupling](#) [organic-chemistry.org]
- 20. [pendidikankimia.walisongo.ac.id](#) [pendidikankimia.walisongo.ac.id]
- 21. [assets.thermofisher.com](#) [assets.thermofisher.com]
- 22. [aksci.com](#) [aksci.com]
- 23. [fishersci.com](#) [fishersci.com]
- 24. [cdhfinechemical.com](#) [cdhfinechemical.com]
- To cite this document: BenchChem. [4-Bromo-2-iodobenzonitrile: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1529168#4-bromo-2-iodobenzonitrile-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com